Carbostyril 124 N-Carboxyethyl Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

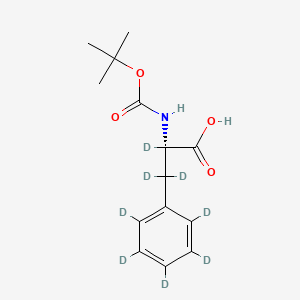

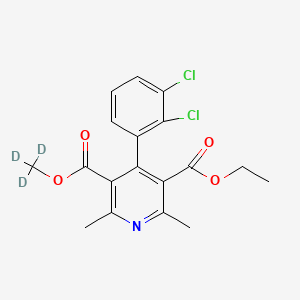

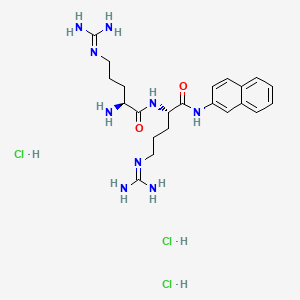

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O4S2 and its molecular weight is 340.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Luminescent Lanthanide Complexes

Carbostyril derivatives, such as Carbostyril 124, have been explored as sensitizing antennae for luminescent lanthanides, leading to the development of highly luminescent complexes. These complexes, particularly with Europium (Eu) and Terbium (Tb), show promising photophysical properties due to the introduction of carboxymethyl-substituted tertiary amide linkers, resulting in enhanced luminescence quantum yields. This makes them potentially useful in various applications ranging from bioimaging to the development of luminescent materials (Kovacs et al., 2018).

Structural Component in Active Substances

Carbostyril is a crucial structural component in various physiologically active substances, including natural products and drugs. Its versatility as a chemical building block, scaffold, fragment, and pharmacophore in drug design stems from its condensed heterocyclic structure that allows for a wide range of substitutions. This adaptability enables the tailoring of carbostyril derivatives to fit the unique, spatially oriented shapes of pharmaceutical target molecules' active sites, potentially improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds (Tashima, 2015).

Intermolecular Energy Transfer Applications

Carbostyril 124 has been utilized in demonstrating efficient intermolecular energy transfer from sensitized Tb(3+) to Eu(3+) in aqueous aggregates. This property extends to biological systems, as shown in the fluorescence microscopy imaging on the surface of human kidney cell lines, hinting at potential applications in biological imaging and diagnostics (Lee et al., 2011).

Fluorescence Enhancement by Plasmonic Nanoparticles

Research into core-shell indium-based plasmonic architectures has shown significant fluorescence enhancement of UV-active molecular models like Carbostyril 124. This discovery opens new avenues for using carbostyril derivatives in the development of advanced bioprobes, leveraging the precise control over metal-fluorophore distance for enhanced molecular luminescence in the UV region (Magnan et al., 2013).

Wirkmechanismus

Target of Action

Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is a sensitizing chromophore . It is a reasonably effective organic sensitizer for a proximate bound terbium ion . The primary target of this compound is the terbium ion, which is a lanthanide metal ion. The role of the terbium ion in this context is to emit luminescence when excited .

Mode of Action

The compound interacts with its target, the terbium ion, by binding to it. Upon excitation of the Carbostyril 124 chromophore at 320 nm, the characteristic metal-based luminescence is observed for the terbium complexes in aqueous solution . This suggests that the compound acts as a sensitizer, absorbing energy and transferring it to the terbium ion, which then emits this energy as light .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.

Result of Action

The primary result of the action of this compound is the emission of luminescence from terbium ions . This luminescence can be observed following the excitation of the Carbostyril 124 chromophore

Action Environment

The action of this compound is influenced by environmental factors such as the presence of terbium ions and the wavelength of light used for excitation The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other chemical entities

Eigenschaften

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODOKIPWMICFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652505 |

Source

|

| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-71-7 |

Source

|

| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)